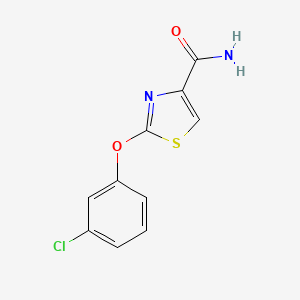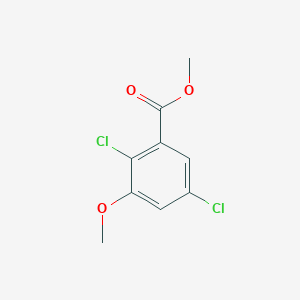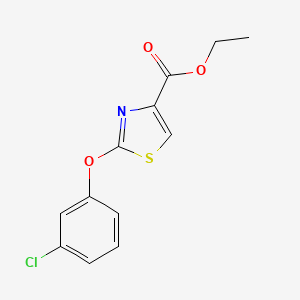
2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid amide” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. The thiazole ring is substituted at the 2-position with a 3-chlorophenoxy group and at the 4-position with a carboxylic acid amide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a phenyl ring, and an amide group. The 3-chlorophenoxy group would be expected to be electron-withdrawing due to the electronegativity of the chlorine atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The chloro group on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the aromatic rings would likely make the compound relatively high in molecular weight and moderately polar .Mécanisme D'action
2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid amide has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. By inhibiting the activity of COX-2, this compound is able to reduce inflammation and the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation, to inhibit the production of pro-inflammatory molecules, to reduce oxidative stress, to modulate cell death pathways, to regulate gene expression, and to modulate cell metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid amide has several advantages for lab experiments. It is relatively easy to synthesize and is stable in a variety of conditions. Additionally, it is non-toxic and has a wide range of biochemical and physiological effects. However, this compound also has some limitations. It is not as potent as some other compounds, and its effects may vary depending on the concentration used. Additionally, its effects may be short-lived, as it is rapidly metabolized by the body.
Orientations Futures
There are a number of potential future directions for 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid amide research. These include further studies on its effects on inflammation, oxidative stress, and cell death pathways. Additionally, research could be conducted to investigate the potential of this compound to modulate gene expression and cell metabolism. Furthermore, research could be conducted to explore the potential of this compound to be used as a therapeutic agent. Finally, research could be conducted to investigate the potential of this compound to be used as a drug delivery vehicle.
Méthodes De Synthèse
2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid amide can be synthesized through two different methods. The first method is known as the Williamson ether synthesis, which involves the reaction of an alkyl halide and an alkoxide ion in the presence of a base. The second method is known as the Ullmann reaction, which involves the reaction of aryl halides with aryl or alkyl amines in the presence of a copper catalyst.
Applications De Recherche Scientifique
2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid amide has been found to have a variety of scientific research applications. It has been used in studies on the effects of oxidative stress, as well as to investigate the role of calcium in cell death pathways. This compound has also been used to study the effects of inflammation and to investigate the role of nitric oxide in cell signaling pathways. Additionally, this compound has been used to study the effects of hormones on gene expression and to investigate the role of copper in cell metabolism.
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2S/c11-6-2-1-3-7(4-6)15-10-13-8(5-16-10)9(12)14/h1-5H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFBSBICBUAZGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=NC(=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














